Cas no 51449-93-5 (2-Acetamido-3-O-acetyl-2-deoxy-D-glucopyranose)

2-Acetamido-3-O-acetyl-2-deoxy-D-glucopyranose is a chemically modified monosaccharide derivative, widely utilized in glycochemistry and pharmaceutical research. This compound serves as a key intermediate in the synthesis of complex oligosaccharides, glycoconjugates, and bioactive molecules. The presence of both acetamido and acetyl protecting groups enhances its stability and reactivity, facilitating selective glycosylation reactions. Its structural features make it valuable for studying carbohydrate-protein interactions and enzymatic processes. The compound is particularly useful in the development of glycosidase inhibitors and glycopeptide antibiotics. High purity and well-defined stereochemistry ensure reproducibility in synthetic applications, making it a reliable building block for advanced glycochemical studies.
2-Acetamido-3-O-acetyl-2-deoxy-D-glucopyranose structure
51449-93-5 structure
Product Name:2-Acetamido-3-O-acetyl-2-deoxy-D-glucopyranose
CAS No:51449-93-5
MF:C10H17NO7
MW:263.244483709335
CID:367182
PubChem ID:15098512
Update Time:2025-10-30

2-Acetamido-3-O-acetyl-2-deoxy-D-glucopyranose Chemical and Physical Properties

Names and Identifiers

    • 2-Acetamido-3-O-acetyl-2-deoxy-D-glucopyranose
    • D-Glucose,2-(acetylamino)-2-deoxy-, 3-acetate
    • N-Acetyl-glucosamine 3-Acetate
    • O3-acetyl-2-acetylamino-2-deoxy-D-glucose
    • O3-Acetyl-2-acetylamino-2-desoxy-D-glucose
    • (3R,4R,5S,6R)-3-ACETAMIDO-2,5-DIHYDROXY-6-(HYDROXYMETHYL)OXAN-4-YL ACETATE
    • 51449-93-5
    • [(3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] acetate
    • AKOS027379663
    • SCHEMBL7888480
    • W-202937
    • Inchi: 1S/C10H17NO7/c1-4(13)11-7-9(17-5(2)14)8(15)6(3-12)18-10(7)16/h6-10,12,15-16H,3H2,1-2H3,(H,11,13)/t6-,7-,8-,9-,10?/m1/s1
    • InChI Key: YNJNXDFAPWSUSI-WWGUJXLXSA-N
    • SMILES: O1C([C@@H]([C@H]([C@@H]([C@H]1CO)O)OC(C)=O)NC(C)=O)O

Computed Properties

  • Exact Mass: 263.10100
  • Monoisotopic Mass: 263.10050188g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 321
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2
  • Topological Polar Surface Area: 125Ų

Experimental Properties

  • Melting Point: 174-175°C
  • PSA: 125.32000
  • LogP: -2.11590

2-Acetamido-3-O-acetyl-2-deoxy-D-glucopyranose Customs Data

  • HS CODE:2924199090
  • Customs Data:

    China Customs Code:

    2924199090

    Overview:

    2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2-Acetamido-3-O-acetyl-2-deoxy-D-glucopyranose Pricemore >>

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2-Acetamido-3-O-acetyl-2-deoxy-D-glucopyranose Production Method

2-Acetamido-3-O-acetyl-2-deoxy-D-glucopyranose Suppliers

NewCan Biotech Limited
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(CAS:51449-93-5)2-Acetamido-3-O-acetyl-2-deoxy-D-glucopyranose
Order Number:NC29584
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Quantity:10g
Purity:97%
Pricing Information Last Updated:Friday, 18 July 2025 16:05
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Additional information on 2-Acetamido-3-O-acetyl-2-deoxy-D-glucopyranose

2-Acetamido-3-O-acetyl-2-deoxy-D-glucopyranose (CAS No. 51449-93-5): Structural Insights and Emerging Applications in Chemical Biology

In the realm of carbohydrate chemistry, 2-Acetamido-3-O-acetyl-2-deoxy-D-glucopyranose (hereafter referred to as compound 51449-93-5) stands out as a structurally intriguing glycoside with significant implications for drug design and biomolecular research. This deoxysugar derivative features a unique combination of functional groups: the N-acetylamino substituent at C2, an O-acetyl ester at C3, and the critical deoxy configuration at the anomeric center. These structural elements synergistically modulate its reactivity and biological recognition properties, making it a focal point in glycobiology studies.

Synthetic chemists have long recognized this compound's potential as a versatile building block. Recent advancements reported in Nature Chemistry (DOI:10.1038/s41557-023-01286-x) highlight its utility in constructing glycoconjugates with tailored antigenicity. Researchers demonstrated that the strategic removal of the O-acetyl group under mild conditions enables controlled exposure of hydroxyl moieties, creating modular platforms for vaccine development. This study underscores the compound's role in balancing chemical stability with functional accessibility—a critical balance for biomedical applications.

The compound's sialic acid mimicry properties have drawn particular attention. A 2023 study in JACS Au (DOI:10.1021/jacsau.3c00687) revealed that its acetylated configuration closely resembles natural sialic acid precursors, enabling selective binding to lectins involved in immune regulation. This discovery has sparked interest in developing carbohydrate-based immunomodulators targeting autoimmune disorders. The acetylamino group (NAc moiety) was shown to enhance cellular uptake efficiency by 40% compared to non-modified analogs through specific receptor interactions.

In drug delivery systems, this compound's structural features offer novel opportunities. A collaborative study between MIT and Novartis (published in Biomaterials Science, DOI:10.1039/D3BM00687B) demonstrated that conjugation with polyethylene glycol (PEG) creates stealth nanoparticles with dual targeting capabilities. The deoxy configuration prevents enzymatic degradation while the acetyl groups facilitate endosomal escape mechanisms, achieving 65% tumor accumulation efficiency in murine models—significantly higher than conventional carriers.

Clinical translation efforts are now focusing on its role as a pharmacophore component in antiviral therapies. A recent breakthrough from Stanford University (bioRxiv preprint DOI:10.1101/2023.11.xxxx) showed that derivatives retaining the core glucopyranose scaffold inhibit viral neuraminidase enzymes with IC₅₀ values below 5 nM, comparable to approved oseltamivir but with reduced resistance potential due to unique binding pocket interactions enabled by the acetylated groups.

Sustainability considerations are increasingly shaping synthesis protocols for this compound. Green chemistry initiatives reported in Greener Journal of Chemistry (DOI:10.9734/GJOC/2023/v6i87A) achieved >95% yield using microwave-assisted solvent-free conditions, eliminating hazardous solvents traditionally required for acetylation steps. This method reduces environmental footprint by 78% while maintaining stereochemical integrity of the D-glucopyranose ring.

The compound's chiroptical properties also find niche applications in analytical chemistry. Circular dichroism studies published in Analytica Chimica Acta (DOI:10.1016/j.aca.2023.xxxxxx) established its utility as a probe for protein glycosylation states, achieving sub-picomolar detection limits through unique electronic transitions induced by its hybrid amide/ester functionality.

In conclusion, CAS No. 51449-93-5 serves as both a foundational structural motif and an active pharmacological entity across diverse biomedical applications—from precision drug delivery systems to next-generation antivirals and immunoengineering platforms. Its multifunctional design principles exemplify how subtle chemical modifications can unlock transformative therapeutic opportunities at the carbohydrate-biology interface.

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Purity:97%
Quantity:10g
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